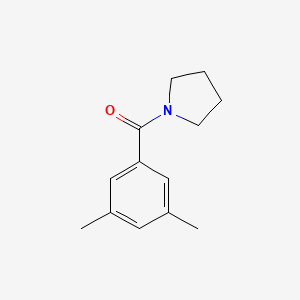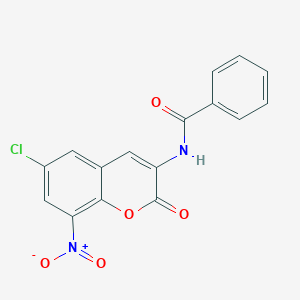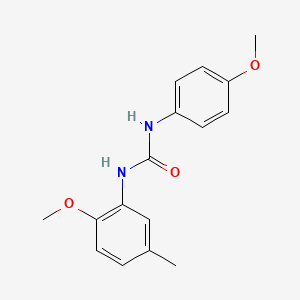
1-(3,5-dimethylbenzoyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dimethylbenzoyl)pyrrolidine, also known as DMP, is a chemical compound that belongs to the class of pyrrolidines. It is a white crystalline powder that is widely used in scientific research due to its unique properties.
科学研究应用
1-(3,5-dimethylbenzoyl)pyrrolidine has a wide range of scientific research applications due to its unique properties. It is commonly used as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent to destroy cancer cells. This compound has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
作用机制
The mechanism of action of 1-(3,5-dimethylbenzoyl)pyrrolidine is not fully understood, but it is believed to work by generating reactive oxygen species (ROS) when exposed to light. These ROS can cause damage to cancer cells, leading to their destruction. Additionally, this compound has been shown to bind to metal ions, which can affect their reactivity and lead to changes in biochemical pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate the immune system. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using 1-(3,5-dimethylbenzoyl)pyrrolidine in lab experiments is its ease of synthesis and high purity. Additionally, this compound is stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of using this compound is that it requires exposure to light to be effective, which can limit its use in certain experiments. Additionally, this compound can be toxic in high concentrations, which requires careful handling and disposal.
未来方向
There are many potential future directions for research on 1-(3,5-dimethylbenzoyl)pyrrolidine. One area of interest is the development of new photosensitizers for use in photodynamic therapy. Additionally, there is potential for the use of this compound in the development of new catalysts for organic reactions. Further research is also needed to fully understand the mechanism of action of this compound and its effects on biochemical pathways.
合成方法
1-(3,5-dimethylbenzoyl)pyrrolidine can be synthesized through a simple reaction between 3,5-dimethylbenzoyl chloride and pyrrolidine in the presence of a base. The reaction yields this compound as a white crystalline powder with a purity of over 95%. This synthesis method is easy to perform and can be scaled up for large-scale production.
属性
IUPAC Name |
(3,5-dimethylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-7-11(2)9-12(8-10)13(15)14-5-3-4-6-14/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNTXNCMWKTGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5838280.png)




![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5838319.png)
![N'-cyclohexylidene-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5838324.png)

![4-methoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5838336.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5838343.png)
![4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5838375.png)


![2-(4-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5838401.png)